Home > Products > Screening Compounds P113219 > 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride
9-(4-aminobutyl)-9H-purin-6-amine hydrochloride - 1135445-68-9

9-(4-aminobutyl)-9H-purin-6-amine hydrochloride

Catalog Number: EVT-1736114
CAS Number: 1135445-68-9
Molecular Formula: C9H15ClN6
Molecular Weight: 242.71 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

9-(4-Methoxyquinazolin-2-yl)-9H-purin-6-amine []

Compound Description: This compound is a novel hybrid molecule consisting of both quinazoline and adenine moieties. It was synthesized as a precursor to potentially biologically active compounds. []

1-[9-(4-Chlorophenyl)-8-(2-chlorophenyl)-9H-purin-6-yl]-4-ethylaminopiperidine-4-carboxylic acid amide hydrochloride (CP-945,598) []

Compound Description: CP-945,598 is a potent and selective antagonist of the cannabinoid type 1 (CB1) receptor. It demonstrated subnanomolar potency in binding and functional assays using human CB1 receptors. In vivo studies with rodents showed that this compound could reverse cannabinoid agonist-mediated responses, reduce food intake, and increase energy expenditure and fat oxidation. []

N6,N6-Disubstituted 9H-purin-6-amines []

Compound Description: This refers to a series of compounds with various alkyl and aryl substituents on the N6 nitrogen of the 9H-purin-6-amine core. These compounds were synthesized using a novel method involving phosphorus pentoxide and secondary amine mixtures. []

9-(1-(Substituted-benzyl)piperidin-4-yl)-2-chloro-9H-purin-6-amine Derivatives []

Compound Description: This study focuses on a series of novel 9-(1-(substituted-benzyl)piperidin-4-yl)-2-chloro-9H-purin-6-amine derivatives designed and synthesized as potential acetylcholinesterase (AChE) inhibitors for Alzheimer's disease treatment. []

N-Benzyl-9-isopropyl-9H-purin-6-amine []

Compound Description: This compound is a simple 9H-purin-6-amine derivative with a benzyl group at the N6 position and an isopropyl group at the 9 position. Its crystal structure reveals the formation of dimers through N—H⋯N hydrogen bonds. []

6-Chloro-9-(3-chloro-4-fluorophenyl)-9H-purin-2-amine and its derivatives []

Compound Description: This study involves the synthesis and evaluation of 6-chloro-9-(3-chloro-4-fluorophenyl)-9H-purin-2-amine and a series of its derivatives as potential antifungal agents. []

9-Aryl-9H-purin-6-amines []

Compound Description: This research explores the synthesis of various 9-aryl-9H-purin-6-amines using phosphorus pentoxide and ortho-substituted arylamines. The study also discusses the rearrangement of these compounds to 6-arylaminopurines. []

9-Phenyl-9H-purin-6-amine Derivatives []

Compound Description: This study describes a high-yielding synthetic route for 9-phenyl-9H-purin-6-amine derivatives starting from 5-amino-1-phenyl-1H-imidazole-4-carbonitriles. []

6-Chloro-9-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-9H-purin-2-amine Methanesulfonic Acid Salt []

Compound Description: This paper details a two-step manufacturing process developed for large-scale production of 6-chloro-9-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-9H-purin-2-amine methanesulfonic acid salt, a compound with potential pharmaceutical applications. []

2-Alkyl-8-(2H-1,2,3-triazol-2-yl)-9H-adenines []

Compound Description: This research focuses on the development of potent and metabolically stable 2-alkyl-8-(2H-1,2,3-triazol-2-yl)-9H-adenines as adenosine A2A receptor ligands for potential application in Parkinson’s disease treatment. []

Overview

9-(4-aminobutyl)-9H-purin-6-amine hydrochloride is a purine derivative recognized for its potential applications in various scientific fields, particularly in biochemistry and medicinal chemistry. This compound features a purine base with a 4-aminobutyl side chain, which enhances its solubility and biological activity. The hydrochloride form of the compound improves its handling and stability in aqueous solutions, making it suitable for laboratory experiments and industrial applications.

Source

The compound can be synthesized through various methods, primarily involving the reaction of 9H-purin-6-amine with 4-aminobutyl chloride. It is commercially available from chemical suppliers like BenchChem and is utilized in research settings for its diverse biological activities.

Classification

9-(4-aminobutyl)-9H-purin-6-amine hydrochloride belongs to the class of purine analogs. These compounds are often studied for their roles as enzyme inhibitors, signaling molecules, and potential therapeutic agents.

Synthesis Analysis

Methods

The synthesis of 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride typically involves the following steps:

  1. Starting Materials: The synthesis begins with 9H-purin-6-amine and 4-aminobutyl chloride.
  2. Reaction Conditions: The reaction is conducted in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate nucleophilic substitution.
  3. Purification: Post-reaction, the mixture is purified using techniques like recrystallization or chromatography to isolate the desired product in high purity.

Technical Details

The reaction conditions must be carefully controlled to optimize yield and minimize by-products. Industrial production may employ high-performance liquid chromatography (HPLC) for purification, ensuring that the final product meets stringent quality standards .

Molecular Structure Analysis

Structure

The molecular structure of 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride includes a purine ring system attached to a 4-aminobutyl side chain. The chemical formula is C₁₃H₁₈ClN₅, indicating the presence of carbon, hydrogen, chlorine, and nitrogen atoms.

Data

Key structural data include:

  • Molecular Weight: Approximately 283.76 g/mol.
  • Melting Point: The compound typically exhibits a melting point range that can vary based on purity.
Chemical Reactions Analysis

Types of Reactions

9-(4-aminobutyl)-9H-purin-6-amine hydrochloride can participate in several chemical reactions:

  1. Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
  2. Reduction: Reduction reactions may be performed using sodium borohydride or lithium aluminum hydride.
  3. Substitution: It can undergo nucleophilic substitution reactions with various electrophiles under appropriate conditions .

Common Reagents and Conditions

For oxidation reactions, acidic or neutral conditions are generally employed. Reduction reactions are typically carried out in anhydrous solvents to prevent unwanted side reactions .

Mechanism of Action

The mechanism of action for 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride involves its interaction with various biological targets:

  1. Enzyme Interaction: It acts as an inhibitor for certain enzymes, influencing pathways such as polyamine metabolism.
  2. Cell Signaling: The compound modulates signaling pathways by interacting with receptors like imidazoline receptors, which play roles in regulating blood pressure and glucose metabolism .
Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically presented as an off-white solid.
  • Solubility: Highly soluble in water due to its hydrochloride form.

Chemical Properties

Chemical properties relevant to its reactivity include:

  • pKa Values: Reflecting its acidic and basic behavior in solution.
  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels or oxidative environments .
Applications

Scientific Uses

9-(4-aminobutyl)-9H-purin-6-amine hydrochloride has diverse applications across multiple scientific domains:

  1. Biochemistry: Used as a tool for studying cellular mechanisms and protein interactions.
  2. Medicinal Chemistry: Investigated for potential therapeutic effects against various diseases, including cancer and metabolic disorders.
  3. Material Science: Explored for its utility in developing new materials or chemical processes due to its reactive functional groups .
Synthetic Methodologies and Optimization

Nucleophilic Substitution Strategies for Alkylation of Purine Scaffolds

The regioselective introduction of the aminobutyl side chain at the N9 position of the purine ring is achieved primarily through nucleophilic substitution reactions. This approach exploits the differential reactivity of halogen atoms at the C6 position and the susceptibility of the N9 position to alkylation.

6-Chloropurine is the preferred starting material due to the superior leaving group ability of chlorine compared to other halogens. Reaction with 1,4-diaminobutane under controlled basic conditions (pH 9-10) in anhydrous dimethylformamide (DMF) at 60°C for 8-12 hours achieves N9 alkylation. Critical parameters include:

  • A 3:1 molar excess of 1,4-diaminobutane to minimize N7 alkylation byproducts
  • Strict temperature control (60±2°C) to suppress polyalkylation
  • Exclusion of moisture to prevent hydrolysis of the chloropurine intermediate

Alternative leaving groups have been systematically evaluated to optimize reaction efficiency:

Table 1: Comparative Analysis of Leaving Groups in N9 Alkylation Reactions

Leaving GroupReaction SolventTemperature (°C)Yield (%)Reaction Time (h)
ChlorineDMF6068-7212
TosylateAcetonitrile8055-6018
IodineTHF4075-786

Iodine demonstrates enhanced reactivity but introduces challenges in purification due to inorganic salt byproducts. Consequently, chlorine remains the preferred leaving group despite marginally lower yields . Post-alkylation, the primary amine is protected (typically as a Boc derivative) before salt formation to prevent undesired quaternization.

Solvent Systems and Catalytic Conditions in Aminobutyl Side Chain Introduction

The choice of solvent system profoundly impacts reaction kinetics, regioselectivity, and yield in N9 alkylation. Polar aprotic solvents facilitate nucleophilicity while minimizing side reactions:

  • Dimethylformamide (DMF) with Triethylamine (TEA): Optimal for maintaining pH 9-10 via continuous amine addition. This system achieves 72% yield at 60°C but requires rigorous drying to prevent hydrolysis [4].
  • Phase-Transfer Catalysis (PTC): Tetrabutylammonium bromide (0.1 equiv) in a DMF/water (9:1) biphasic system enables efficient alkylation at lower temperatures (40°C), reducing energy consumption while maintaining 65-68% yield [4].
  • Microwave-Assisted Synthesis: DMF with catalytic TEA (5 mol%) under microwave irradiation (100°C, 30 min) significantly reduces reaction time while preserving yield (70±2%), demonstrating potential for scalable production [4].

Catalytic systems further enhance efficiency:

  • Lewis acids (e.g., trimethylsilyl triflate, 0.2 equiv) stabilize transition states during nucleophilic attack, improving yields by 15-20%
  • DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) suppresses N7 alkylation through steric hindrance, enhancing N9 regioselectivity to >95%

Table 2: Solvent System Efficiency in N9 Alkylation

Solvent SystemCatalyst/AdditiveTemperature (°C)N9 Selectivity (%)Yield (%)
DMFTEA (excess)608568-72
DMF/Water (9:1)TBAB (0.1 equiv)409065-68
DMF (microwave)TEA (5 mol%)1009370±2
Anhydrous DMFTMSOTf (0.2 equiv)509782

Hydrochloride Salt Formation: pH-Dependent Crystallization Techniques

Conversion of the free base to the hydrochloride salt is critical for compound stability, crystallinity, and solubility in biological applications. This process involves precise pH control and crystallization optimization:

  • Acidification: The alkylated purine free base is dissolved in anhydrous ethanol and treated with hydrogen chloride gas at 0-5°C to prevent decomposition. Alternative methods include dropwise addition of concentrated HCl (2.0-2.5 equiv) in isopropanol.
  • Crystallization Initiation: Seeding with pre-formed hydrochloride crystals at pH 4.0 triggers controlled nucleation. Maintaining pH 3.5-4.0 during crystallization prevents free amine formation while avoiding excessive acidity that degrades the purine ring.
  • Solvent Optimization: Ethanol/ethyl acetate (1:3 v/v) mixtures yield plate-like crystals with superior flow properties, while methanol/diethyl ether systems produce fine powders suitable for filtration.

Crystallization kinetics studies reveal:

  • Cooling rates <1°C/min from 50°C to 0°C afford large, high-purity crystals (>99.5% by HPLC)
  • Rapid precipitation at pH <3.0 generates amorphous solids requiring recrystallization
  • Final water content <0.5% w/w is achieved via azeotropic distillation with toluene

Yield Optimization in Multi-Step Purification Protocols

Maximizing overall yield requires addressing cumulative losses across synthesis, purification, and salt formation stages:

  • Crude Alkylation Purification: Silica gel chromatography (CH₂Cl₂:MeOH:NH₄OH, 90:9:1) removes N7-alkylated isomers and hydrolyzed byproducts. Reversed-phase C18 chromatography (water:acetonitrile gradient with 0.1% TFA) further enhances purity to >98%.
  • Boc Protection Strategy: Protecting the aminobutyl chain prior to alkylation (using di-tert-butyl dicarbonate) enables easier purification of intermediates via simple extraction. Subsequent deprotection with 4M HCl/dioxane precedes final salt formation.
  • Recrystallization Loss Mitigation: Multi-solvent recrystallization (ethanol/ethyl acetate followed by methanol/diethyl ether) minimizes product loss to <10% per crystallization while maintaining purity.

Table 3: Yield Distribution Across Synthesis and Purification Stages

Synthetic StagePurity (%)Yield (%)Cumulative Yield (%)Key Purification Technique
N9 Alkylation (crude)75-809595None
Initial Silica Chromatography908580.8CH₂Cl₂:MeOH:NH₄OH (90:9:1)
Boc Protection/Deprotection959274.3Ether extraction
Hydrochloride Crystallization>99.58865.4Ethanol/ethyl acetate recrystallization

Critical improvements:

  • Implementing inline HPLC monitoring during chromatography reduces fraction collection errors
  • Countercurrent distribution replaces silica chromatography for large-scale runs, improving yields by 8-10%

Comparative Analysis of Solid-Phase vs. Solution-Phase Synthesis Routes

Solution-Phase SynthesisThe traditional solution-phase route involves sequential reactions with intermediate isolations:

  • 6-Chloropurine + 1-Boc-1,4-diaminobutane → N9-alkylated intermediate (DMF, 60°C, 12h)
  • Boc deprotection (TFA/CH₂Cl₂, 0°C, 2h)
  • Hydrochloride salt formation (HCl/EtOH, 0°C)Advantages: Simple equipment requirements, established protocols for scale-up to kilogram quantities.Disadvantages: Cumulative yield losses (≈35%) from multiple isolations; high solvent consumption (5-10 L/kg product).

Solid-Phase SynthesisWang resin-bound strategies enable rapid assembly:

  • Resin functionalization with bromoacetic acid (DIC, HOBt)
  • Nucleophilic displacement with 1,4-diaminobutane (DIPEA, DMF, 2h)
  • N9 alkylation with 6-chloropurine (DIEA, DMF, 60°C, 8h)
  • Cleavage with TFA/H₂O (95:5) followed by hydrochloride precipitationAdvantages: Reduced purification steps; yields >85% per coupling step; amenable to automation.Disadvantages: Limited loading capacity (0.3–0.5 mmol/g resin); high resin costs for large-scale production.

Table 4: Solid-Phase vs. Solution-Phase Synthesis Comparison

ParameterSolution-PhaseSolid-Phase
Overall Yield65.4%72-75%
Purity (Final Product)>99.5%>98%
Typical ScaleMulti-kilogram<100 g
Solvent ConsumptionHigh (8-10 L/kg)Moderate (3-5 L/kg)
Key AdvantageScalabilityReduced purification steps
Main LimitationCumulative yield lossesResin cost and loading limits

Properties

CAS Number

1135445-68-9

Product Name

9-(4-aminobutyl)-9H-purin-6-amine hydrochloride

IUPAC Name

9-(4-aminobutyl)purin-6-amine;hydrochloride

Molecular Formula

C9H15ClN6

Molecular Weight

242.71 g/mol

InChI

InChI=1S/C9H14N6.ClH/c10-3-1-2-4-15-6-14-7-8(11)12-5-13-9(7)15;/h5-6H,1-4,10H2,(H2,11,12,13);1H

InChI Key

OQDINQPPUAIXGI-UHFFFAOYSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)CCCCN)N.Cl

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)CCCCN)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.